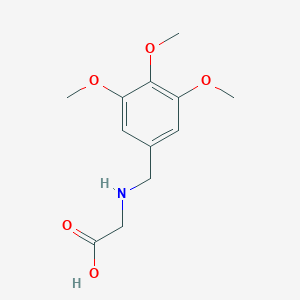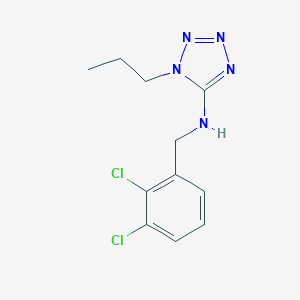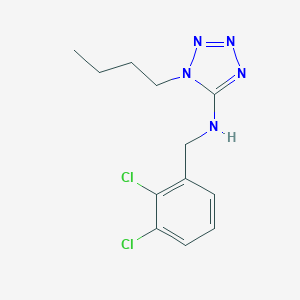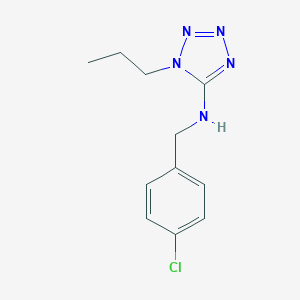![molecular formula C16H21N3O3S B259419 N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide](/img/structure/B259419.png)
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a diethylcarbamoyl group, and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene ring, introduction of the cyano and diethylcarbamoyl groups, and the final coupling with the tetrahydrofuran ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent or a drug candidate.
Industry: The compound can be utilized in the development of new materials or as an intermediate in industrial processes.
Mechanism of Action
The mechanism by which N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide include other thiophene derivatives and compounds with cyano and diethylcarbamoyl groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential versatility in various applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C16H21N3O3S/c1-4-19(5-2)16(21)13-10(3)11(9-17)15(23-13)18-14(20)12-7-6-8-22-12/h12H,4-8H2,1-3H3,(H,18,20) |
InChI Key |
BJIQTPCHRNDUKA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CCCO2)C#N)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CCCO2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259384.png)


